1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2,5-dichlorophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2,5-dichlorophenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives.
Preparation Methods
The synthesis of 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2,5-dichlorophenyl)thiourea typically involves the reaction of 3-chloro-4-(difluoromethoxy)aniline with 2,5-dichlorophenyl isothiocyanate under suitable reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization .
Chemical Reactions Analysis
1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2,5-dichlorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It has shown potential as an antibacterial, antioxidant, and anticancer agent.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, elastomers, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2,5-dichlorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells .
Comparison with Similar Compounds
1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2,5-dichlorophenyl)thiourea can be compared with other thiourea derivatives, such as:
1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)thiourea: This compound has similar structural features but differs in the substitution pattern on the phenyl rings.
N,N’-Diphenylthiourea: A simpler thiourea derivative with two phenyl groups attached to the thiourea moiety.
N,N’-Diethylthiourea: Another thiourea derivative with ethyl groups instead of phenyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H9Cl3F2N2OS |
---|---|
Molecular Weight |
397.7 g/mol |
IUPAC Name |
1-[3-chloro-4-(difluoromethoxy)phenyl]-3-(2,5-dichlorophenyl)thiourea |
InChI |
InChI=1S/C14H9Cl3F2N2OS/c15-7-1-3-9(16)11(5-7)21-14(23)20-8-2-4-12(10(17)6-8)22-13(18)19/h1-6,13H,(H2,20,21,23) |
InChI Key |
JZFBZFPQASZIPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NC2=C(C=CC(=C2)Cl)Cl)Cl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.